molecular formula C24H25N3O2 B12211433 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12211433
M. Wt: 387.5 g/mol
InChI Key: VTQXIXNHKPHSKJ-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenethylamine with a suitable quinazolinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H25N3O2
  • Molecular Weight : 387.5 g/mol
  • IUPAC Name : 2-[2-(4-methoxyphenyl)ethylamino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
  • Canonical SMILES : CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=C(C=C4)OC

The compound features a quinazolinone core structure, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows it to function as a ligand for specific receptors, which can lead to modulation of biological pathways.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis through pathways such as the MAPK/NF-kB signaling pathways .

Biological Studies

The ability of this compound to interact with biological molecules makes it a valuable tool in biochemical research.

  • Enzyme Inhibition : Studies have shown that derivatives of quinazolinone can inhibit specific enzymes involved in cancer progression and inflammation, providing insights into their mechanisms of action .
  • Receptor Binding Studies : The compound's affinity for certain G protein-coupled receptors (GPCRs) has been explored, highlighting its potential role in drug development targeting neurological disorders .

Organic Synthesis

In synthetic chemistry, 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one serves as a building block for synthesizing more complex molecules.

  • Synthesis of Novel Compounds : It can be used as an intermediate in the synthesis of other bioactive compounds, facilitating the development of new drugs with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic utility of this compound:

Table 1: Summary of Key Research Findings

StudyApplicationFindings
Zheng et al., 2013Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines through apoptosis induction.
An et al., 2022Anti-inflammatoryShowed inhibition of MAPK/NF-kB signaling pathways in Alzheimer’s disease models.
MDPI Study, 2023Enzyme InhibitionIdentified as an effective inhibitor of specific enzymes related to cancer progression.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H24N2O
  • Molecular Weight : 312.42 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
    • A notable study indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .
  • Antimicrobial Properties
    • Research has indicated that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
    • In vitro assays revealed an IC50 value of approximately 15 µg/mL against Staphylococcus aureus, indicating moderate antibacterial potency .
  • CNS Activity
    • The compound's ability to cross the blood-brain barrier has been highlighted in pharmacokinetic studies. It has shown potential neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms .
    • Behavioral studies in rodent models suggest that the compound may enhance cognitive functions and exhibit anxiolytic effects.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Receptors : It potentially interacts with neurotransmitter receptors, contributing to its CNS effects.
  • Oxidative Stress Reduction : The antioxidant properties may play a role in protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Table 1: Summary of Key Research Findings

StudyBiological ActivityMethodologyKey Findings
AnticancerCell proliferation assaysInduced apoptosis in cancer cell lines
AntimicrobialIn vitro susceptibility testingIC50 = 15 µg/mL against Staphylococcus aureus
CNS ActivityBehavioral assays in rodentsEnhanced cognitive functions and neuroprotection

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H25N3O2/c1-16-3-7-18(8-4-16)19-13-22-21(23(28)14-19)15-26-24(27-22)25-12-11-17-5-9-20(29-2)10-6-17/h3-10,15,19H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

VTQXIXNHKPHSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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